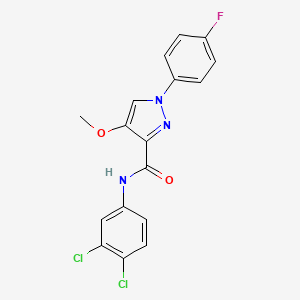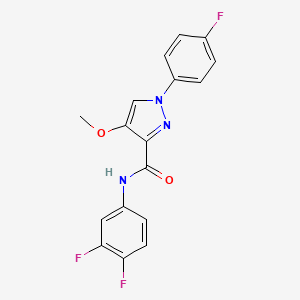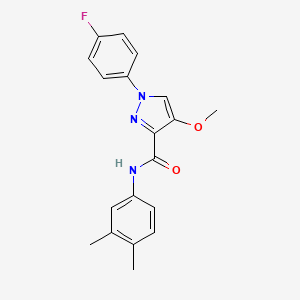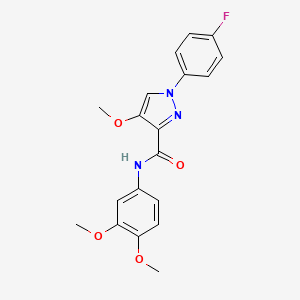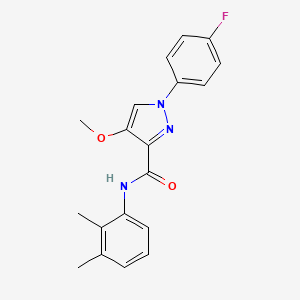
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (abbreviated as N-DMF-FP-MPC) is an organic compound that has been studied extensively for its potential applications as a therapeutic agent and for its use in laboratory experiments. N-DMF-FP-MPC has been found to have a range of biochemical and physiological effects, and has been used in a number of research studies.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-microbial effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is still not fully understood. However, it is believed that the compound acts as an agonist at certain G-protein-coupled receptors and inhibits the activity of certain enzymes, such as cyclooxygenase-2. In addition, this compound has been shown to increase the expression of certain genes involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and cell proliferation, as well as to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-microbial effects.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, this compound has been found to have a range of biochemical and physiological effects, making it suitable for use in a variety of research studies.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water, making it difficult to use in solution-based experiments. In addition, this compound has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
There are a number of potential future directions for the use of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. It could be used in further studies to investigate its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound could be used in further studies to investigate its potential use in the treatment of neurodegenerative diseases. Finally, this compound could be used in further studies to investigate its potential use as an antioxidant, anti-allergic, and anti-microbial agent.
Synthesis Methods
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 2,3-dimethylphenyl isocyanide and 4-fluorophenyl isocyanate to form the intermediate 2,3-dimethyl-4-fluorophenyl isocyanate. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to form the desired product, this compound.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-5-4-6-16(13(12)2)21-19(24)18-17(25-3)11-23(22-18)15-9-7-14(20)8-10-15/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLIYTJYMVXVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)
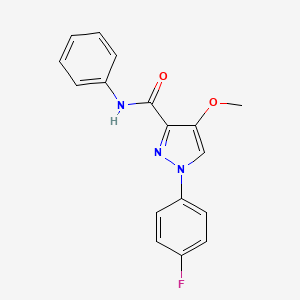

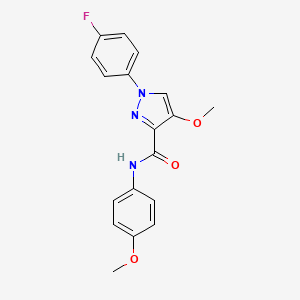
![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)

